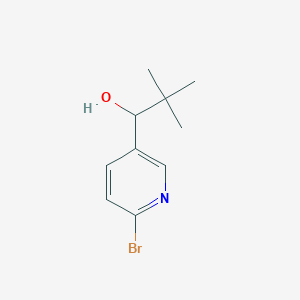
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is a rhodium-based compound with the molecular formula C12H20O8Rh2 and a molecular weight of 498.10. It is known for its applications as a catalyst in various chemical reactions, particularly in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) typically involves the reaction of rhodium(II) acetate with 3,3,3-triphenylpropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of rhodium(II) acetate in a suitable solvent.
- Addition of 3,3,3-triphenylpropionic acid to the solution.
- Stirring the mixture at a specific temperature and for a defined period.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can be involved in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted rhodium complexes .
科学的研究の応用
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions such as cyclopropanation, C-H activation, and aziridination.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in various industrial processes that require efficient and selective catalysis.
作用機序
The mechanism by which di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) exerts its effects involves its ability to coordinate with organic substrates and facilitate their transformation. The compound’s rhodium centers act as active sites for catalysis, enabling the activation of chemical bonds and the formation of new products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
類似化合物との比較
Similar Compounds
Di-rhodium(II)tetrakis(acetate): Another rhodium-based catalyst with similar applications in organic synthesis.
Di-rhodium(II)tetrakis(benzoate): A compound with comparable catalytic properties but different ligand structures.
Di-rhodium(II)tetrakis(2,2,2-triphenylacetate): Similar in structure but with variations in the ligand composition.
Uniqueness
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it a valuable tool in both research and industrial applications .
特性
分子式 |
C84H68O8Rh2 |
|---|---|
分子量 |
1411.2 g/mol |
IUPAC名 |
rhodium(2+);3,3,3-triphenylpropanoate |
InChI |
InChI=1S/4C21H18O2.2Rh/c4*22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;;/h4*1-15H,16H2,(H,22,23);;/q;;;;2*+2/p-4 |
InChIキー |
NVBRRPXJHDSHMY-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)

![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)









